molecular formula C24H19N5O B12136406 Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide

Cat. No.: B12136406
M. Wt: 393.4 g/mol
InChI Key: XEZPCQDGTFHFSC-UHFFFAOYSA-N
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Description

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is a complex organic compound that combines several functional groups, including a biphenyl structure, a carboxylic acid, a benzimidazole, and a pyrazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole and pyrazole intermediates, which are then coupled with the biphenyl-4-carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole and pyrazole rings can be oxidized under strong oxidative conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole and pyrazole rings.

    Reduction: Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-methanol.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide has several applications in scientific research:

Mechanism of Action

The mechanism of action of Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biphenyl-4-carboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide is unique due to its combination of multiple bioactive moieties in a single molecule, which may result in synergistic effects and enhanced biological activity.

Properties

Molecular Formula

C24H19N5O

Molecular Weight

393.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)-5-methylpyrazol-3-yl]-4-phenylbenzamide

InChI

InChI=1S/C24H19N5O/c1-16-15-22(29(28-16)24-25-20-9-5-6-10-21(20)26-24)27-23(30)19-13-11-18(12-14-19)17-7-3-2-4-8-17/h2-15H,1H3,(H,25,26)(H,27,30)

InChI Key

XEZPCQDGTFHFSC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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